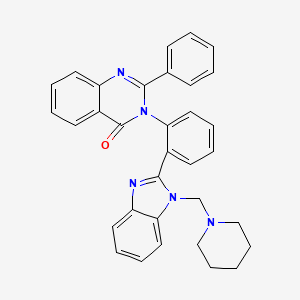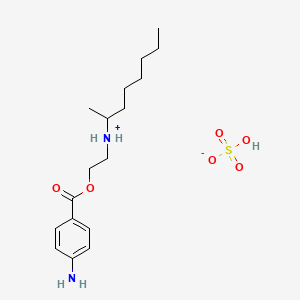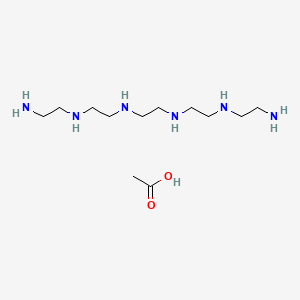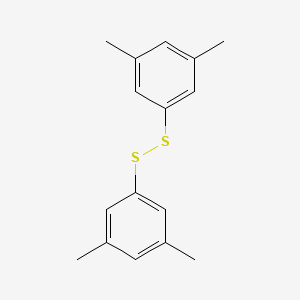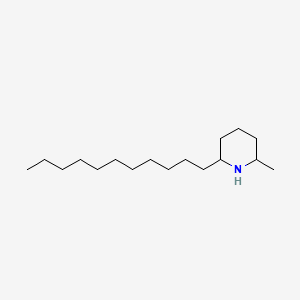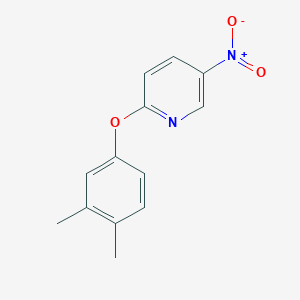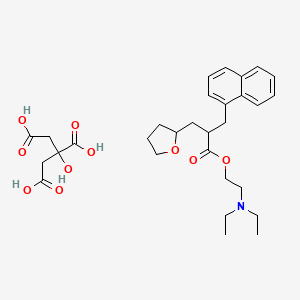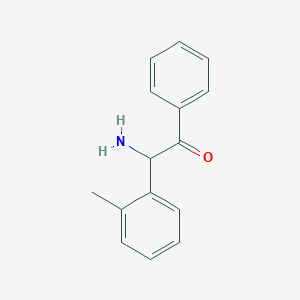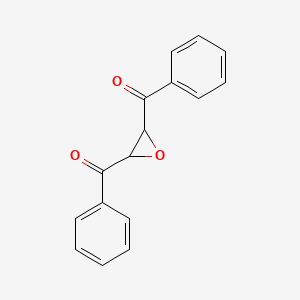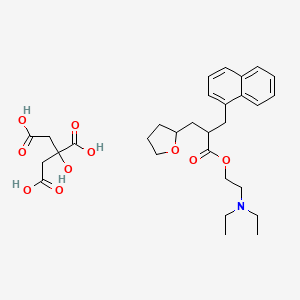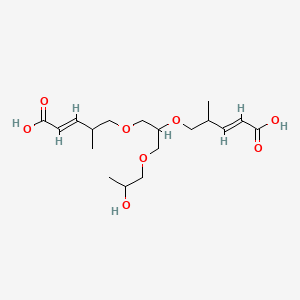
(1-((2-Hydroxypropoxy)methyl)-1,2-ethanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((2-Hydroxypropoxy)methyl)-1,2-ethanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate: is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial and scientific applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Hydroxypropoxy)methyl)-1,2-ethanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate typically involves the reaction of acrylate monomers with specific diols under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The process involves the continuous mixing of reactants and catalysts, followed by purification steps to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(1-((2-Hydroxypropoxy)methyl)-1,2-ethanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-((2-Hydroxypropoxy)methyl)-1,2-ethanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is used to study the effects of various chemical modifications on biological systems. It can be used to create derivatives that interact with specific biological targets.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Researchers investigate how modifications to the compound’s structure can enhance its efficacy and reduce side effects.
Industry
Industrially, this compound is used in the production of polymers and resins. Its ability to undergo polymerization makes it a key component in the manufacture of high-performance materials.
Wirkmechanismus
The mechanism of action of (1-((2-Hydroxypropoxy)methyl)-1,2-ethanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate involves its interaction with specific molecular targets. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound shares some structural similarities but differs in its functional groups and reactivity.
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with similar functional groups but different applications and properties.
Uniqueness
What sets (1-((2-Hydroxypropoxy)methyl)-1,2-ethanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
94160-27-7 |
|---|---|
Molekularformel |
C18H30O8 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(E)-5-[2-[(E)-4-carboxy-2-methylbut-3-enoxy]-3-(2-hydroxypropoxy)propoxy]-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C18H30O8/c1-13(4-6-17(20)21)8-24-11-16(12-25-10-15(3)19)26-9-14(2)5-7-18(22)23/h4-7,13-16,19H,8-12H2,1-3H3,(H,20,21)(H,22,23)/b6-4+,7-5+ |
InChI-Schlüssel |
RBRODUAWCHJULQ-YDFGWWAZSA-N |
Isomerische SMILES |
CC(COCC(COCC(C)O)OCC(C)/C=C/C(=O)O)/C=C/C(=O)O |
Kanonische SMILES |
CC(COCC(COCC(C)O)OCC(C)C=CC(=O)O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


